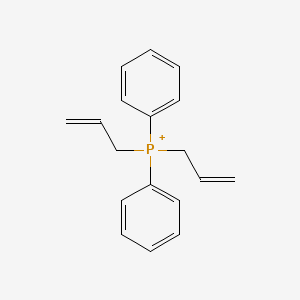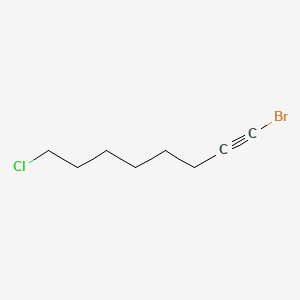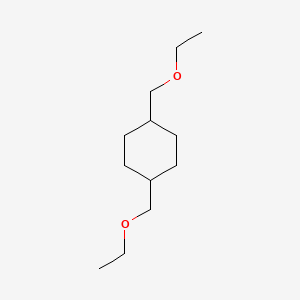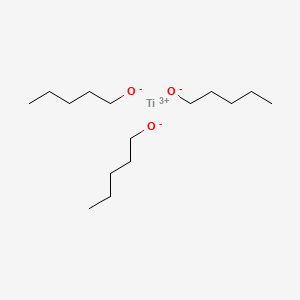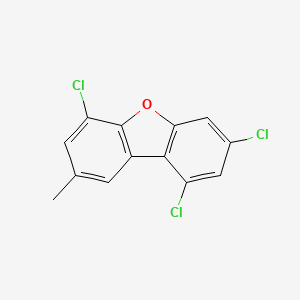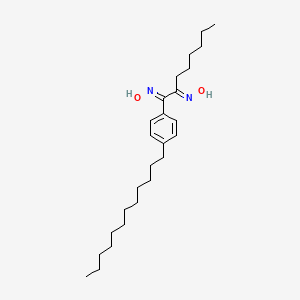
1,3-Oxathiane, 2-ethyl-4,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Oxathiane, 2-ethyl-4,4-dimethyl- is an organic compound with the molecular formula C8H16OS It is a heterocyclic compound containing both oxygen and sulfur atoms in its ring structure
Méthodes De Préparation
The synthesis of 1,3-Oxathiane, 2-ethyl-4,4-dimethyl- typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable diol with a sulfur-containing reagent . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1,3-Oxathiane, 2-ethyl-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the oxathiane ring.
Applications De Recherche Scientifique
1,3-Oxathiane, 2-ethyl-4,4-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,3-Oxathiane, 2-ethyl-4,4-dimethyl- involves its interaction with molecular targets through its oxygen and sulfur atoms. These interactions can lead to the formation of stable complexes or the activation/inhibition of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,3-Oxathiane, 2-ethyl-4,4-dimethyl- can be compared with other similar compounds, such as:
1,3-Dioxane: Contains two oxygen atoms in the ring, making it more hydrophilic.
1,3-Dithiane: Contains two sulfur atoms, which can alter its reactivity and stability.
1,3-Oxathiolane: A smaller ring structure, leading to different chemical properties.
Propriétés
Numéro CAS |
444880-09-5 |
|---|---|
Formule moléculaire |
C8 H16 O S C8H16OS |
Poids moléculaire |
160.28 g/mol |
Nom IUPAC |
2-ethyl-4,4-dimethyl-1,3-oxathiane |
InChI |
InChI=1S/C8H16OS/c1-4-7-9-6-5-8(2,3)10-7/h7H,4-6H2,1-3H3 |
Clé InChI |
MGCPAMUGCONVKI-UHFFFAOYSA-N |
SMILES canonique |
CCC1OCCC(S1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


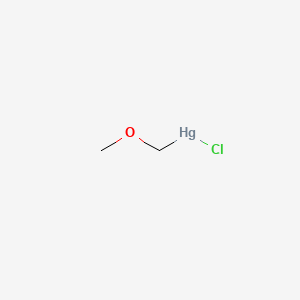
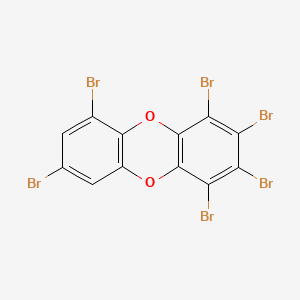
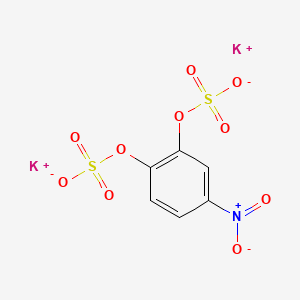
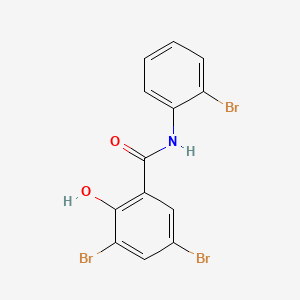
![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)
